molecular formula C6H8ClNO2 B2665965 2-Aminobenzene-1,4-diol hydrochloride CAS No. 32190-95-7

2-Aminobenzene-1,4-diol hydrochloride

Cat. No.: B2665965
CAS No.: 32190-95-7
M. Wt: 161.59
InChI Key: JVYHTZHTBQZEIV-UHFFFAOYSA-N
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Description

2-Aminobenzene-1,4-diol hydrochloride is a chemical compound with the molecular formula C6H8ClNO2. It is a crystalline solid with a molecular weight of 161.59 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminobenzene-1,4-diol hydrochloride can be synthesized through several methods. One common synthetic route involves the reduction of 2-nitrobenzene-1,4-diol using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the reduction process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction reactions using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzene-1,4-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: It can be reduced to form corresponding amines or other reduced products.

    Substitution: The amino and hydroxyl groups on the benzene ring can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

2-Aminobenzene-1,4-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: The compound is used in biochemical assays and as a substrate in enzymatic reactions.

    Industry: It is used in the manufacture of photosensitive materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Aminobenzene-1,4-diol hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzene-1,4-diol: The non-hydrochloride form of the compound.

    2-Amino-4,6-dimethylphenol: A similar compound with methyl groups on the benzene ring.

    2,5-Diaminobenzene-1,4-diol dihydrochloride: A compound with additional amino groups.

    2-Amino-4-tert-butylphenol: A compound with a tert-butyl group on the benzene ring.

Uniqueness

2-Aminobenzene-1,4-diol hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it suitable for use in different research and industrial settings.

Properties

IUPAC Name

2-aminobenzene-1,4-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3,8-9H,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYHTZHTBQZEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of 2-nitrobenzene-1,4-diol (1.00 g) and 10% palladium carbon (containing water (50%), 1.00 g) in 1 M hydrochloric acid (13 mL) was stirred at room temperature for 5 hr under a hydrogen atmosphere. The reaction mixture was filtered, the filtrate was concentrated under reduced pressure, and the obtained solid was washed with ethyl acetate to give the title compound (949 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A one-liter Hastelloy C autoclave equipped with a gas dispersion stirrer and cooling coil is charged with 31 g (0.2 mole) of the 2-nitro-1,4-benzenediol, 500 mL of n-propanol, 7.0 g of 10 percent Pd/C and 10.0 mL of H2O. The sealed reactor is charged with 50 psi of H2 and the temperature is brought to 40° C. and maintained between 40° C.-50° C. during the course of the reaction. After a brief induction period, the uptake of hydrogen becomes extremely rapid and H2 pressure is maintained at about atmospheric pressure during the reaction. Upon completion, no further uptake of H2 is observed. The reactor is cooled to room temperature, opened and 300 mL of concentrated HCl containing ~10 g of SnCl2 2H2O is added to the reaction mixture. The crude product with the catalyst is isolated by filtration. This material is dissolved in 200 g of H2O at 85° C. and the catalyst is removed by filtration. H2O (100-300 mL) is added to the filtrate along with 500 mL of HCl and the catalyst-free material is precipitated from the brown solution. Recrystallization may be carried out in the existing solvent or the semi-pure material can be isolated and air dried to afford 31.6 g of 2-amino-1,4-benzenediol hydrochloride (98 percent yield based on 2-nitro-1,4-benzenediol.
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 g
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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